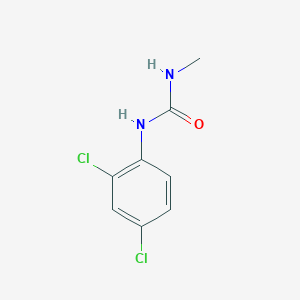

N-(2,4-dichlorophenyl)-N'-methyl-urea

Description

Contextual Significance within Substituted Phenylurea Chemistry

Substituted phenylurea compounds are characterized by a phenyl group attached to a urea (B33335) moiety, with various substituents on the phenyl ring and the urea nitrogens. ontosight.ai This structural motif imparts a wide range of chemical and biological properties, leading to their use in diverse applications. ontosight.ai Phenylureas are prominently known for their herbicidal activity, with many commercial herbicides belonging to this class. nih.gov Their mechanism of action often involves the inhibition of photosynthesis. nih.gov

Beyond agriculture, phenylurea derivatives have been extensively investigated in medicinal chemistry for their potential as therapeutic agents. Research has explored their efficacy as antitumor, and enzyme inhibitory agents. nih.govnih.gov The specific substitutions on the phenyl ring and the urea group play a crucial role in determining the biological activity and physical properties of these compounds. The presence of halogen atoms, such as chlorine, on the phenyl ring is a common feature in many active phenylurea derivatives, influencing their electronic properties and interaction with biological targets.

Overview of Historical and Current Academic Research Trajectories

Historically, research on substituted phenylureas surged with the discovery of their potent herbicidal properties in the mid-20th century. nih.gov This led to the synthesis and screening of a vast number of derivatives to identify compounds with high efficacy and selectivity. A significant portion of this research has focused on understanding their mode of action, particularly the inhibition of Photosystem II in plants.

Current academic research continues to explore the potential of phenylurea derivatives in various domains. In medicinal chemistry, there is ongoing interest in developing phenylurea-based compounds as anticancer agents and inhibitors of specific enzymes. nih.govfrontiersin.org For instance, some phenylurea derivatives have been synthesized and evaluated for their ability to inhibit enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. frontiersin.orgnih.gov

While much of the published research focuses on isomers like N-(3,4-dichlorophenyl)-N'-methyl-urea (also known as monomethyldiuron), a metabolite of the widely used herbicide Diuron (B1670789), the academic trajectory for N-(2,4-dichlorophenyl)-N'-methyl-urea specifically is less documented in readily available literature. nih.gov However, the extensive body of work on related isomers provides a strong foundation for understanding its potential properties and applications.

Structural Framework and Chemical Class: this compound and Related Derivatives

This compound is a disubstituted phenylurea. Its chemical structure consists of a central urea core (-NH-CO-NH-). One of the urea nitrogens is attached to a 2,4-dichlorinated phenyl group, and the other nitrogen is bonded to a methyl group.

The structural framework can be systematically described as:

Phenyl Group: A benzene (B151609) ring.

Substituents on the Phenyl Group: Two chlorine atoms at positions 2 and 4.

Urea Moiety: A carbonyl group flanked by two nitrogen atoms.

Methyl Group: A -CH3 group attached to one of the urea nitrogens.

This specific arrangement of atoms and functional groups defines its chemical properties and its interactions with other molecules.

A variety of related derivatives can be conceptualized by modifying this basic structure. For example, altering the position of the chlorine atoms on the phenyl ring (e.g., 3,4-dichlorophenyl) results in isomeric compounds with potentially different biological activities. nih.gov Another related derivative is N'-(2,4-dichlorophenyl)-N-hydroxy-N-methylurea, which features a hydroxyl group on the methylated nitrogen of the urea moiety. nih.gov The synthesis of various N,N-diphenylurea derivatives is also a significant area of research, exploring the impact of different substituents on their biological activities. frontiersin.org

Below are data tables detailing the chemical properties of this compound and a closely related isomer, providing a comparative overview.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-(2,4-dichlorophenyl)-3-methylurea |

| Molecular Formula | C₈H₈Cl₂N₂O |

| Molecular Weight | 219.07 g/mol |

| CAS Number | 5428-50-2 |

Table 2: Physicochemical Properties of N-(3,4-dichlorophenyl)-N'-methyl-urea (a closely related isomer)

| Property | Value |

| Melting Point | 155-157 °C |

| Water Solubility | 490 mg/L at 20 °C |

| LogP (Octanol-Water Partition Coefficient) | 2.3 |

Table 3: Spectroscopic Data for a Related Phenylurea Derivative

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to aromatic protons, N-H protons, and methyl protons. |

| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for aromatic carbons, the carbonyl carbon, and the methyl carbon. |

| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H and C-C vibrations. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak [M+H]⁺ consistent with the compound's molecular weight. |

Detailed Research Findings

Research into phenylurea derivatives has uncovered a range of biological activities. While specific studies on this compound are limited, the extensive research on its isomers and related compounds provides valuable insights.

A significant body of research focuses on the herbicidal activity of phenylureas. Compounds like Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea) and its metabolite, N-(3,4-dichlorophenyl)-N'-methyl-urea, are known to inhibit photosynthesis by blocking the electron transport chain in Photosystem II. nih.govcgohlke.com It is highly probable that this compound exhibits a similar mechanism of action due to its structural similarity.

In the realm of medicinal chemistry, various phenylurea derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.gov For example, studies have shown that certain N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs exhibit potent activity against a range of human tumor cell lines. nih.gov The structural modifications on the phenylurea scaffold are critical in determining the mode of action and efficacy of these compounds.

Furthermore, the potential for phenylurea derivatives to act as enzyme inhibitors is an active area of investigation. As mentioned, derivatives have been designed to target IDO1, showcasing the versatility of the phenylurea scaffold in drug design. frontiersin.orgnih.gov

The synthesis of this compound would typically involve the reaction of 2,4-dichloroaniline (B164938) with methyl isocyanate or a related reagent. iglobaljournal.com This is a common and well-established method for the preparation of unsymmetrical ureas.

Properties

CAS No. |

5310-94-1 |

|---|---|

Molecular Formula |

C8H8Cl2N2O |

Molecular Weight |

219.06 g/mol |

IUPAC Name |

1-(2,4-dichlorophenyl)-3-methylurea |

InChI |

InChI=1S/C8H8Cl2N2O/c1-11-8(13)12-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H2,11,12,13) |

InChI Key |

USUCYXPXQRDEOJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Systematic Derivatization

Established Synthetic Routes for N-Substituted Urea (B33335) Compounds

The formation of the urea linkage is a cornerstone of organic synthesis, with numerous methods developed for the construction of N-substituted ureas. These approaches can be broadly categorized based on the nature of the carbonyl source and the reaction conditions.

Nucleophilic Addition Approaches to Carbonyl Sources

A fundamental and widely employed strategy for the synthesis of N-substituted ureas involves the nucleophilic addition of an amine to a suitable carbonyl source. A common precursor is an isocyanate, which readily reacts with primary or secondary amines to form the corresponding urea derivative. For the synthesis of an N-aryl-N'-alkyl urea like N-(2,4-dichlorophenyl)-N'-methyl-urea, this would typically involve the reaction of 2,4-dichlorophenyl isocyanate with methylamine (B109427).

Another approach involves the in situ generation of an isocyanate intermediate. The Hofmann rearrangement of a primary amide, for instance, can produce an isocyanate that is then trapped by an amine. researchgate.net This method provides a pathway to ureas from readily available amides. researchgate.net

The reaction of amines with potassium isocyanate in the presence of an acid is another effective nucleophilic addition method. rsc.org This approach avoids the handling of volatile and toxic isocyanates. The reaction proceeds by the nucleophilic attack of the amine on the isocyanic acid (HNCO) generated in situ.

A summary of representative nucleophilic addition reactions is presented below:

| Amine | Carbonyl Source/Intermediate | Product | Reference |

| Aniline (B41778) | Potassium Isocyanate | 1-Phenylurea | rsc.orgasianpubs.org |

| Benzylamine | Potassium Isocyanate | 1-Benzylurea | rsc.orgasianpubs.org |

| Primary Amides | Phenyliodine diacetate (forms isocyanate in situ) | N-Substituted Ureas | researchgate.net |

Phosgene-Free Synthesis Strategies for Urea Derivatives

Due to the high toxicity of phosgene (B1210022) (COCl₂), a traditional reagent for generating isocyanates and carbamoyl (B1232498) chlorides, significant effort has been dedicated to developing safer, phosgene-free alternatives. researchgate.netresearchgate.net These strategies often rely on alternative carbonylating agents.

N,N'-Carbonyldiimidazole (CDI) is a widely used phosgene substitute. researchgate.net It is a stable, crystalline solid that reacts with amines to form an activated carbamoyl intermediate, which then reacts with a second amine to yield an unsymmetrical urea. Other phosgene surrogates include triphosgene, a solid that is easier and safer to handle than gaseous phosgene, as well as reagents like S,S-dimethyldithiocarbonate. nih.gov

The direct carbonylation of amines using carbon dioxide (CO₂) as a C1 building block represents a greener alternative. rsc.org These reactions, however, often require catalysts and specific conditions to proceed efficiently. Transition-metal-catalyzed carbonylation of amines is another phosgene-free route that has been explored. rsc.org

Key phosgene-free approaches are summarized in the following table:

| Amine(s) | Carbonylating Agent | Conditions | Product Type | Reference |

| Two different amines | N,N'-Carbonyldiimidazole (CDI) | Mild | Unsymmetrical Ureas | researchgate.net |

| Nitrobenzene | Carbon Monoxide (CO) | Pd(II)-diphosphine catalyst | 1,3-Diphenylurea | researchgate.net |

| Amines | Carbon Dioxide (CO₂) | Catalyst, atmospheric pressure | Urea Derivatives | rsc.org |

| Phenyl carbamates | Amine | Dimethyl sulfoxide (B87167) (DMSO) | N,N'-Substituted Ureas | wikipedia.org |

Catalyst-Free Synthesis in Aqueous Media

The development of synthetic methods that proceed in water without the need for a catalyst is a key goal in green chemistry. For the synthesis of N-substituted ureas, a notable advancement is the nucleophilic addition of amines to potassium isocyanate in water, without the need for an organic co-solvent. rsc.orgasianpubs.org This method has been shown to be efficient for a variety of N-substituted ureas, including mono-, di-, and cyclic derivatives, often yielding products in good to excellent yields with high purity. rsc.orgasianpubs.org The simplicity of this procedure, which can often be followed by simple filtration or extraction without the need for silica (B1680970) gel chromatography, makes it highly attractive for large-scale synthesis. rsc.org

More recent research has explored novel catalyst-free methods, such as the synthesis of urea from nitrate (B79036) and carbon dioxide in water microdroplets, driven by the electric field at the gas-water interface. nih.gov Another innovative approach is the plasma-driven direct coupling of CO₂ and N₂ under ambient conditions to produce urea. researchgate.net While these latter methods are focused on the synthesis of unsubstituted urea, they highlight the ongoing innovation in catalyst-free synthetic methodologies.

Targeted Derivatization Strategies for this compound Analogs

The systematic modification of the this compound scaffold allows for the exploration of how different structural features influence its properties. Derivatization can be targeted at either the phenyl ring or the urea nitrogen atoms.

Introduction of Varied Substituents on the Phenyl Ring

The electronic and steric properties of the phenyl ring can be modulated by introducing a variety of substituents at different positions. The synthesis of analogs with different substitution patterns on the phenyl ring can be achieved by starting with the appropriately substituted aniline. For example, reacting various substituted anilines with a methyl isocyanate source would yield a library of N-aryl-N'-methyl ureas.

General synthetic strategies for N,N'-diarylureas, which can be adapted for N-aryl-N'-alkyl ureas, often involve the reaction of a substituted aniline with an isocyanate. nih.gov By varying the substituents on the starting aniline, a wide range of analogs can be prepared. For instance, anilines with electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) can be used to probe electronic effects.

The following table illustrates the synthesis of various substituted phenylurea derivatives, demonstrating the principle of varying phenyl ring substituents:

| Starting Aniline | Reactant | Product |

| 4-Chloro-3-(trifluoromethyl)aniline | 4-(4-aminophenoxy)-N-methylpicolinamide | Sorafenib (a diaryl urea) |

| 3-Aminophenyl pyrazol-1-yl propan-2-one | 4-Methyl-3-nitrophenyl isocyanate | 1-{3-[2-(1H-pyrazol-1-yl)acetyl]phenyl}-3-(4-methyl-3-nitrophenyl)urea |

| 2,4,6-Trichloroaniline | 4-((4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)phenyl isothiocyanate | 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(2,4,6-trichlorophenyl)-thiourea |

Modification of Urea Nitrogen Atoms

The nitrogen atoms of the urea moiety can also be targets for derivatization. For this compound, this could involve replacing the methyl group with other alkyl or aryl substituents, or further substitution on the nitrogen atoms to create trisubstituted ureas.

The synthesis of unsymmetrical N,N,N'-trisubstituted ureas can be achieved through a stepwise process. For example, an N,N-disubstituted carbamoyl chloride can be reacted with an amine to generate a trisubstituted urea. Alternatively, an isocyanate can be reacted with a disubstituted amine.

Modification of the N'-methyl group can be accomplished by using different primary amines in the initial synthesis with 2,4-dichlorophenyl isocyanate. For instance, using ethylamine (B1201723) would yield N-(2,4-dichlorophenyl)-N'-ethyl-urea, while using aniline would produce a diarylurea. Further alkylation or arylation of the N-H group in this compound could also be explored, although this can sometimes be challenging due to the potential for reaction at the other nitrogen or the oxygen atom.

Examples of modifications at the urea nitrogen atoms are outlined below:

| Urea Type | Synthetic Approach | Example Reactants |

| N,N'-Disubstituted (unsymmetrical) | Isocyanate + Primary/Secondary Amine | Phenyl isocyanate + Methylamine |

| N,N,N'-Trisubstituted | N,N-Disubstituted carbamoyl chloride + Amine | N,N-Dimethylcarbamoyl chloride + Aniline |

| N,N,N'-Trisubstituted | Isocyanate + Disubstituted Amine | Phenyl isocyanate + Dimethylamine |

Synthesis of Thiourea (B124793) Analogs

The synthesis of thiourea analogs of this compound, where the carbonyl oxygen is replaced by a sulfur atom, follows established routes for the formation of N,N'-disubstituted thioureas. While specific literature on the direct synthesis of N-(2,4-dichlorophenyl)-N'-methyl-thiourea is not extensively detailed, the synthesis of structurally related compounds provides a clear and reliable framework. researchgate.netresearchgate.net The most common and versatile methods involve the reaction of an isothiocyanate with a primary amine or the in-situ generation of an acyl isothiocyanate followed by reaction with an amine. mdpi.comacs.org

One primary route involves the reaction of 2,4-dichlorophenyl isothiocyanate with methylamine. The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the corresponding thiourea.

A second widely employed methodology is the condensation reaction using an acid chloride and a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN), in an appropriate solvent like acetone (B3395972). mdpi.comacs.org In this approach, a benzoyl chloride derivative (e.g., 2,4-dichlorobenzoyl chloride) reacts with the thiocyanate salt to form an acyl isothiocyanate intermediate. This intermediate is not isolated but is reacted in situ with a primary amine to yield the final N-acyl thiourea derivative. mdpi.com For instance, N-(2,4-dichloro)benzoyl-N'-phenylthiourea has been synthesized by reacting N-phenylthiourea with 2,4-dichlorobenzoyl chloride in the presence of triethylamine (B128534) and tetrahydrofuran (B95107) (THF) as a solvent. researchgate.net

These synthetic strategies are adaptable for creating a variety of thiourea analogs by changing the starting amine or the dichlorophenyl precursor.

| Route | Reactant 1 | Reactant 2 | Key Intermediate | General Conditions |

|---|---|---|---|---|

| Direct Reaction | 2,4-Dichlorophenyl isothiocyanate | Methylamine | None | Reaction in a suitable organic solvent. |

| In-situ Generation | 2,4-Dichlorobenzoyl chloride & KSCN/NH4SCN | Primary Amine (e.g., Aniline) | Acyl isothiocyanate | Condensation in an anhydrous solvent like acetone or THF. researchgate.netmdpi.com |

Reaction Mechanism Studies in Urea Synthesis

The synthesis of this compound is typically achieved through the reaction of 2,4-dichlorophenyl isocyanate with methylamine. This reaction proceeds via a nucleophilic addition mechanism.

The core of this mechanism involves the lone pair of electrons on the nitrogen atom of methylamine acting as a nucleophile. This nucleophile attacks the highly electrophilic carbon atom of the isocyanate group (-N=C=O). The isocyanate's carbon is electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

The mechanism can be described in the following steps:

Nucleophilic Attack: The nitrogen atom of the methylamine molecule attacks the central carbon of the 2,4-dichlorophenyl isocyanate.

Intermediate Formation: This attack leads to the formation of a transient, zwitterionic intermediate. The C=N double bond of the isocyanate breaks, and the electrons are pushed onto the isocyanate's nitrogen atom, giving it a negative charge, while the methylamine's nitrogen, having donated its electron pair, acquires a positive charge.

Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs from the positively charged nitrogen atom to the negatively charged nitrogen atom.

Product Formation: This proton transfer neutralizes the charges and results in the stable N,N'-disubstituted urea product, this compound.

A similar nucleophilic substitution mechanism is observed in the synthesis of related thiourea compounds, where the amine nucleophile attacks the thiocarbonyl group of an isothiocyanate. researchgate.net In these reactions, a base like triethylamine may be used to neutralize the acid (e.g., HCl) formed as a byproduct if an acid chloride is used as a precursor. researchgate.net

| Stage | Description | Species Involved |

|---|---|---|

| 1 | Nucleophilic attack by the amine on the isocyanate carbon. | Methylamine, 2,4-Dichlorophenyl isocyanate |

| 2 | Formation of a zwitterionic intermediate. | Charged intermediate species |

| 3 | Rapid proton transfer to neutralize charges. | Intermediate and/or solvent molecules |

| 4 | Formation of the final stable urea product. | This compound |

Advanced Structural Characterization and Spectroscopic Investigations in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

For instance, the ¹H NMR spectrum of the related compound N-(4-chlorophenyl)-N'-(2,4-dichlorobenzyl)urea showcases characteristic signals for the aromatic protons, the methylene (B1212753) protons, and the urea (B33335) N-H protons. spectrabase.com In the case of N-(2,4-dichlorophenyl)-N'-methyl-urea, one would anticipate signals corresponding to the methyl group protons, the aromatic protons on the dichlorophenyl ring, and the N-H protons of the urea moiety.

The methyl group protons would likely appear as a doublet, coupled to the adjacent N-H proton. The aromatic protons would exhibit a complex splitting pattern due to their positions on the substituted ring. The N-H protons would present as distinct signals, potentially broadened due to quadrupole effects and chemical exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| N-H (methyl side) | 5.0 - 6.0 | Quartet | ~5 |

| N-H (aryl side) | 8.0 - 9.0 | Singlet | - |

| Aromatic-H | 7.2 - 7.5 | Multiplet | - |

Utilization of Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for the urea functional group and the dichlorinated aromatic ring.

The most prominent features in the IR spectrum of urea derivatives are the N-H stretching and bending vibrations and the C=O (carbonyl) stretching vibration. docbrown.info The N-H stretching vibrations typically appear as a broad band in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretching vibration is expected to be a strong, sharp peak around 1700 cm⁻¹. docbrown.info Additionally, N-H bending vibrations are usually observed in the 1600-1650 cm⁻¹ region. docbrown.info The C-N stretching vibrations may be found around 1450 cm⁻¹ and 1150 cm⁻¹. docbrown.info

The presence of the 2,4-dichlorophenyl group will also give rise to specific absorption bands. C-H stretching vibrations on the aromatic ring are expected above 3000 cm⁻¹, while C=C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.

Analysis of the IR spectrum of a related compound, N-(4-amino-3,5-dichlorophenyl)-N'-(2-chloroethyl)urea, reveals characteristic peaks that support these assignments. nist.gov

Table 2: Characteristic IR Absorption Bands for Urea and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3600 |

| C=O | Stretching | ~1700 |

| N-H | Bending | 1600 - 1650 |

| C-N | Stretching | ~1450 and ~1150 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the monoisotopic mass is calculated to be 218.00137 Da.

The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) corresponding to this mass. A key feature would be the isotopic pattern of the molecular ion, which would show characteristic M+2 and M+4 peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). libretexts.org

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for urea derivatives include alpha-cleavage and McLafferty rearrangement. libretexts.org For this compound, fragmentation would likely involve cleavage of the C-N bonds of the urea moiety. Expected fragments would include the 2,4-dichlorophenyl isocyanate radical cation and the methylaminocarbonyl cation, or their corresponding neutral and radical fragments. The presence of chlorine atoms would also influence the fragmentation, leading to characteristic isotopic patterns in the fragment ions. libretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₈H₈Cl₂N₂O |

| Monoisotopic Mass | 218.00137 Da |

| Key Fragmentation Pathways | Cleavage of urea C-N bonds |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group of the urea moiety.

The dichlorophenyl group is a chromophore that will exhibit strong absorption in the UV region. The substitution pattern on the benzene (B151609) ring influences the wavelength of maximum absorption (λ_max). For 2,4-D, a related dichlorophenoxy compound, absorption is observed in the UV range. nist.gov The urea carbonyl group also contributes to the UV absorption, typically with a weak n → π* transition at longer wavelengths and a stronger π → π* transition at shorter wavelengths.

The solvent used for UV-Vis analysis can influence the position and intensity of the absorption bands. colostate.edu Polar solvents can cause a shift in the λ_max of n → π* transitions (hypsochromic or blue shift) and π → π* transitions (bathochromic or red shift).

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Associated Functional Group | Expected λ_max Region (nm) |

|---|---|---|

| π → π* | Dichlorophenyl ring, C=O | 200 - 300 |

X-ray Crystallography for Solid-State Conformation of Related Urea Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not described in the searched literature, studies on related urea derivatives provide valuable insights into the likely solid-state conformation.

The crystal structure of 1-(2-chlorobenzyl)-3-(3,5-dichlorophenyl)urea reveals specific bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net Urea derivatives often exhibit a planar or near-planar conformation of the urea moiety due to resonance delocalization. nih.gov The relative orientation of the phenyl ring and the methyl group with respect to the urea plane is determined by steric and electronic factors.

In the solid state, intermolecular hydrogen bonds involving the N-H groups and the carbonyl oxygen are expected to play a crucial role in the crystal packing. nih.gov These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The conformation adopted in the solid state can have a significant impact on the physical properties of the compound. nih.gov

Theoretical and Computational Chemistry Analyses

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

No specific studies reporting DFT calculations for the geometry optimization and electronic structure of N-(2,4-dichlorophenyl)-N'-methyl-urea have been identified. Such calculations would typically provide optimized bond lengths, bond angles, and dihedral angles, forming the basis for further computational analysis. For related phenylurea compounds, DFT has been used to investigate structural features, but these findings cannot be directly extrapolated to the 2,4-dichloro substitution pattern.

Ab Initio Quantum Chemical Methods

Similarly, there is a lack of published research applying ab initio quantum chemical methods to this compound. These "first-principles" methods are fundamental for high-accuracy predictions of molecular properties but appear not to have been utilized for this specific compound.

Conformational Landscape Analysis and Torsion Angle Studies

The conformational preferences of N,N'-disubstituted ureas are known to be influenced by the nature of their substituents. Generally, a trans-trans conformation is preferred, though cis-trans conformations can be stabilized by intramolecular hydrogen bonding. However, a specific conformational analysis, including the mapping of the potential energy surface and identification of key torsion angles for this compound, is not available.

Molecular Electrostatic Potential (MEP) Surface Investigations for Reactivity Sites

Molecular Electrostatic Potential (MEP) maps are instrumental in identifying sites susceptible to electrophilic and nucleophilic attack. While MEP studies have been conducted on analogous urea (B33335) derivatives, revealing the expected electronegative potential around the carbonyl oxygen, a specific MEP surface investigation for this compound has not been published.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between these frontier orbitals provides insights into charge transfer within the molecule. Regrettably, no studies have reported the HOMO-LUMO energies or the corresponding energy gap for this compound.

Natural Bond Orbital (NBO) Analyses for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for dissecting intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. Despite its utility, NBO analyses have not been specifically applied to this compound in the available literature. For the related compound Diuron (B1670789), NBO analyses have been used to rationalize conformational preferences.

Hydrogen Bonding and Intermolecular Interaction Studies

The urea moiety is a well-known participant in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O). This leads to the formation of characteristic intra- and intermolecular hydrogen bonds, often resulting in dimeric structures in the solid state. While the general principles of hydrogen bonding in ureas are well-established, specific experimental or theoretical studies detailing these interactions in the context of this compound are absent.

Molecular Dynamics Simulations for Dynamic Behavior

Detailed molecular dynamics (MD) simulations specifically elucidating the dynamic behavior of this compound, also known as diuron, in solution or in complex with its biological target are not extensively detailed in the readily available scientific literature. However, computational studies, primarily through molecular docking, have provided significant insights into its interaction with the QB binding site of the D1 protein in plant photosystem II (PSII), which is its primary target. nih.gov

Molecular docking studies have been employed to predict the preferred orientation of this compound when it binds to the D1 protein, forming a stable complex. These computational models are crucial in understanding the binding affinity and the specific molecular interactions that underpin its herbicidal activity. For instance, docking studies have revealed that this compound, along with other herbicides like terbuthylazine (B1195847) and metribuzin, demonstrates a high affinity for the QB site on the D1 protein. nih.gov The binding of this compound to this site blocks the photosynthetic electron transport chain, leading to the inhibition of photosynthesis and eventual plant death.

Calculations of solvation free energy and the free energy of assembly dissociation from these docking studies indicate that this compound has a very strong binding ability to the D1 protein. nih.gov Key interactions identified through these models include the formation of hydrogen bonds between the herbicide molecule and specific amino acid residues within the binding pocket, such as His215. nih.gov While these docking studies provide a static picture of the binding event, they lay the groundwork for future molecular dynamics simulations which could offer a more dynamic understanding of the conformational changes and energetic fluctuations that occur upon binding and during the residence time of the herbicide in the active site.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Derivation from Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies have been instrumental in understanding the structural requirements for the herbicidal activity of phenylurea compounds, including this compound. These computational models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

For phenylurea herbicides, QSAR models have been developed to predict their inhibitory activity against photosystem II. These models often utilize a range of molecular descriptors that quantify various physicochemical properties of the molecules. A study on a series of 12 phenylurea herbicides established 2D-QSAR and hologram QSAR (HQSAR) models to investigate the interaction with a specific antibody, which can be analogous to receptor binding. The predictive capabilities of these models were found to be high, with cross-validation q2 values of 0.820 and 0.752, respectively. nih.gov

The key molecular properties influencing the activity of phenylurea herbicides, as identified through these computational models, are summarized in the table below.

| Descriptor Type | Specific Descriptor | Influence on Activity | Reference |

| Hydrophobicity | log P | A quadratic correlation was found, indicating an optimal hydrophobicity for activity. | nih.gov |

| Electronic | Lowest Unoccupied Molecular Orbital Energy (ELUMO) | Demonstrated to be a related determinant for the biological interaction. | nih.gov |

| Topological | Various | Can be sensitive to the size, shape, symmetry, and branching of the molecule. | |

| Steric | Molar Refractivity (MR) | Often related to the volume and polarizability of the molecule or specific substituents. | |

| 3D Fields | Steric and Electrostatic Fields (from CoMFA) | The spatial arrangement of bulky groups and charge distribution are critical for binding. | |

| 3D Fields | Hydrophobic and H-bond Acceptor Fields (from CoMSIA) | The presence of hydrophobic regions and hydrogen bond acceptors in specific spatial locations enhances activity. |

This table is a composite of findings from various QSAR studies on phenylurea herbicides and related compounds.

From these QSAR models, several SAR principles for this compound and related compounds can be derived:

The Phenyl Group: The substitution pattern on the phenyl ring is critical. The presence of two chlorine atoms at positions 2 and 4 of the phenyl ring in this compound is a key feature for its high herbicidal potency.

The Urea Moiety: The -NH-CO-N- bridge is essential for binding to the D1 protein. It acts as a hydrogen bond donor and acceptor.

Mechanistic Elucidation of Biological Activities in Non Human Systems

Photosynthesis Inhibition Mechanisms (Insights from Structurally Related Substituted Phenylureas like Diuron)

Substituted phenylurea compounds, such as Diuron (B1670789), are known to inhibit photosynthesis. nih.gov Their primary target is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts responsible for water splitting and the initial steps of electron transport. mdpi.com

The inhibitory action of substituted phenylureas occurs at the Qв plastoquinone (B1678516) binding site on the D1 protein of the PSII reaction center. mdpi.com These herbicides compete with plastoquinone (PQ), the native electron acceptor, for this binding site. mdpi.com By binding to the Qв site, they displace the PQ molecule, thereby blocking the transfer of electrons.

The binding affinity of these inhibitors to the Qв site is a critical determinant of their herbicidal activity. Molecular docking studies with Diuron have shown that it forms a hydrogen bond between its carbonyl group and the histidine residue His215 of the D1 protein, contributing to its high affinity for the binding site. mdpi.com The interaction of these herbicides with the Qв site is influenced by the steric and electronic properties of the substituents on the phenyl ring. nih.gov For instance, the presence of a 3,4-disubstitution on the phenyl ring can enhance the inhibitory efficiency of PSII electron transfer. nih.gov

Table 1: Key Interactions at the Qв Binding Site

| Compound Type | Binding Site Component | Key Interacting Residue | Type of Interaction |

|---|---|---|---|

| Substituted Phenylureas (e.g., Diuron) | D1 Protein of Photosystem II | His215 | Hydrogen Bond |

| Plastoquinone (Native Substrate) | D1 Protein of Photosystem II | Ser264, His215, Phe265 | Hydrogen Bonds |

The binding of N-(2,4-dichlorophenyl)-N'-methyl-urea and related compounds to the Qв site effectively blocks the photosynthetic electron transport chain. nih.gov Specifically, it interrupts the electron flow from the primary quinone electron acceptor (QA) to the secondary quinone electron acceptor (Qв). nih.gov This blockage prevents the reduction of plastoquinone to plastoquinol (PQH2), a crucial step for transferring electrons to the subsequent component of the chain, the cytochrome b6f complex. mdpi.comnih.gov

The interruption of the electron transport chain has several downstream consequences. It halts the production of ATP and NADPH, the energy and reducing power, respectively, required for carbon dioxide fixation in the Calvin cycle. mdpi.com The blockage of electron flow leads to an over-reduction of the electron carriers upstream of the Qв site, which can result in the formation of reactive oxygen species (ROS) and subsequent photo-oxidative damage to the photosynthetic apparatus. nih.gov This ultimately leads to the cessation of photosynthesis and cell death in susceptible plants. nih.govmdpi.com

Enzyme Interaction and Inhibition Profiles

The biological activity of this compound and its derivatives is not limited to photosynthesis. Research has shown that certain urea (B33335) derivatives can act as enzyme inhibitors. For example, urea and thiourea (B124793) derivatives of dipeptides conjugated with 2,3-dichlorophenyl piperazine (B1678402) have demonstrated potent inhibitory activity against the urease enzyme. core.ac.ukresearchgate.net Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. Inhibition of this enzyme is a target for agricultural applications to prevent the rapid loss of urea-based fertilizers. nih.gov

Studies have indicated that the inhibitory potency of these compounds is influenced by the nature and position of substituents on the phenyl ring. core.ac.ukresearchgate.net For instance, thiourea conjugates with fluorine and chlorine substituents at the meta or para positions have shown predominant urease inhibitory activity. researchgate.net

Antifungal Mechanisms

While specific studies on the antifungal mechanisms of this compound are limited, the broader class of urea derivatives has been investigated for antifungal properties. The proposed mechanisms of antifungal action for various compounds often involve the disruption of the fungal cell wall or membrane integrity, or the inhibition of essential enzymes. nih.gov For example, some antifungal agents work by inhibiting the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall. nih.gov Urea itself, at high concentrations, acts as a keratolytic agent, denaturing keratin, which could suggest a mechanism involving the disruption of structural proteins in fungi. nih.gov

Insecticidal Mechanisms

Certain substituted phenylurea compounds exhibit insecticidal activity, primarily by acting as insect growth regulators. jeb.co.in The primary mechanism of action for many benzoylphenyl urea insecticides is the inhibition of chitin (B13524) synthesis. jeb.co.inresearchgate.net Chitin is a crucial polymer that forms the exoskeleton of insects. jeb.co.in By inhibiting the formation of chitin, these compounds disrupt the molting process, leading to the death of the insect larvae. jeb.co.in This mode of action is specific to arthropods and does not affect vertebrates, making them selective insecticides. epa.gov

Table 2: Insecticidal Mechanism of Benzoylphenyl Ureas

| Target Process | Key Enzyme/Polymer | Effect | Consequence for Insect |

|---|---|---|---|

| Exoskeleton Formation | Chitin | Inhibition of Synthesis | Failed Molting, Larval Death |

Modulation of Plant Defense Systems

The interaction of xenobiotics with plants can lead to the modulation of their defense systems. When plants are under stress, including chemical stress from herbicides, they can activate a range of defense responses. These responses often involve the production of reactive oxygen species (ROS) and the upregulation of antioxidant systems to mitigate oxidative damage. mdpi.com Plants possess both enzymatic and non-enzymatic antioxidant defense mechanisms, including enzymes like superoxide (B77818) dismutase and catalase, and molecules like ascorbate (B8700270) and glutathione. mdpi.com While direct evidence for this compound modulating specific plant defense pathways is not extensively detailed, the oxidative stress induced by its photosynthetic inhibitory action would invariably trigger these general defense responses.

Based on a comprehensive search for scientific literature, there is a notable lack of detailed, publicly available research specifically elucidating the general cellular and molecular targets of the chemical compound This compound .

The vast majority of research on dichlorophenyl urea-based compounds focuses on the widely used herbicide Diuron, which is structurally different, being 3-(3,4-dichlorophenyl)-1,1-dimethylurea , and its primary metabolite, 1-(3,4-dichlorophenyl)-3-methylurea . While these compounds are related, the difference in the substitution pattern of the chlorine atoms on the phenyl ring (2,4-dichloro vs. 3,4-dichloro) is significant and precludes the direct application of their mechanistic data to this compound.

Information available for the more extensively studied 3,4-dichloro analogues indicates a primary mechanism of action involving the inhibition of photosynthesis. Specifically, they have been shown to block the Q-B plastoquinone binding site of photosystem II, which interrupts the photosynthetic electron transport chain. nih.gov However, no specific research findings or data tables detailing inhibition constants (e.g., IC50) or the effects on other cellular or molecular targets for this compound could be located.

Due to the absence of specific data for this compound, it is not possible to generate the requested article section with the required level of scientific accuracy and detail without violating the explicit instruction to focus solely on the specified compound. Extrapolating findings from different, albeit related, molecules would be scientifically inappropriate.

Environmental Biotransformation and Ecological Mobility Research

Microbial Degradation Pathways in Environmental Matrices (Soil and Water)

The breakdown of phenylurea herbicides in the environment is predominantly carried out by soil and water microorganisms. Various bacterial and fungal species have been identified as capable of utilizing these compounds as a source of carbon and nitrogen. The degradation process typically involves a series of enzymatic reactions that transform the parent molecule into simpler, less toxic substances.

A primary and well-documented pathway in the microbial degradation of N-methylated phenylurea herbicides is stepwise N-demethylation. frontiersin.org In this process, the methyl group(s) attached to the terminal nitrogen atom of the urea (B33335) side chain are sequentially removed. For a compound like N-(2,4-dichlorophenyl)-N'-methyl-urea, this would involve the removal of the single methyl group. This enzymatic action is a crucial initial step in the breakdown of the herbicide. researchgate.net The resulting metabolite, a demethylated phenylurea, is often more susceptible to further degradation.

For the related compound Diuron (B1670789) (N-(3,4-dichlorophenyl)-N',N'-dimethyl-urea), this process leads to the formation of N-(3,4-dichlorophenyl)-N'-methylurea (DCPMU) and subsequently N-(3,4-dichlorophenyl)urea (DCPU). nih.govnih.gov It is highly probable that this compound would undergo a similar initial demethylation step.

Following demethylation, or in some cases as an alternative initial step, the urea linkage is hydrolyzed by microbial enzymes such as amidases. researchgate.netnih.govresearchgate.netresearchgate.netfrontiersin.org This cleavage of the amide bond is a key step in the mineralization of phenylurea herbicides and results in the formation of a corresponding aniline (B41778) derivative. researchgate.net In the case of this compound, hydrolysis would lead to the formation of 2,4-dichloroaniline (B164938) (2,4-DCA). This aniline derivative is a significant environmental metabolite that can also be persistent and exhibit its own toxicological properties. nih.gov The formation of 3,4-dichloroaniline (B118046) (3,4-DCA) is a major product detected in the degradation of Diuron. nih.gov

The environmental conditions, particularly the presence or absence of oxygen, significantly influence the microbial degradation pathways of phenylurea herbicides.

Under aerobic conditions , the primary degradation pathway involves N-demethylation followed by hydrolysis, as described above. researchgate.net This leads to the formation of metabolites like DCPMU, DCPU, and ultimately 3,4-DCA in the case of Diuron. The complete mineralization of the herbicide to carbon dioxide, water, and inorganic halides is more likely to occur in the presence of oxygen.

Abiotic Transformation Processes (e.g., Hydrolysis, Photodegradation, for general urea class)

In addition to microbial activity, abiotic processes can contribute to the transformation of phenylurea herbicides in the environment, although they are generally considered less significant than biodegradation. researchgate.net

Hydrolysis: Phenylurea herbicides are generally stable to chemical hydrolysis at neutral pH. researchgate.net The rate of hydrolysis can increase under acidic or basic conditions, but this process is typically slow compared to microbial degradation under most environmental conditions.

Photodegradation: When exposed to sunlight, particularly on soil surfaces or in clear surface waters, phenylurea herbicides can undergo photodegradation. scilit.commdpi.com This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds and the transformation of the parent molecule. The photoproducts can be varied and may include hydroxylated derivatives and other transformation products resulting from the substitution of chlorine atoms. However, photodegradation is generally considered a minor dissipation route unless the compound remains on the soil surface for an extended period.

Formation and Characterization of Environmental Metabolites (e.g., N-(3,4-dichlorophenyl)-N'-methylurea as a metabolite of Linuron)

The biotransformation of phenylurea herbicides leads to the formation of various environmental metabolites. The characterization of these metabolites is crucial for a complete understanding of the environmental fate and potential risks associated with the parent compound.

As established in the degradation of Diuron, the primary metabolites are the sequentially demethylated products. epa.gov For instance, N-(3,4-dichlorophenyl)-N'-methylurea (DCPMU) is a known metabolite of Diuron. nih.gov This same compound is also a metabolite of another phenylurea herbicide, Linuron (N'-(3,4-dichlorophenyl)-N-methoxy-N-methylurea), highlighting the common degradation pathways within this chemical class. These metabolites, along with the corresponding aniline derivatives, are frequently detected in soil and water samples where the parent herbicides have been applied. researchgate.netepa.gov It is important to note that some of these metabolites can be more toxic and persistent than the original herbicide. nih.gov

Table of Expected Metabolites from this compound Degradation (Based on pathways observed for structurally similar compounds like Diuron)

| Parent Compound | Degradation Step | Expected Metabolite | Chemical Name |

| This compound | N-Demethylation | N-(2,4-dichlorophenyl)urea | N-(2,4-dichlorophenyl)urea |

| This compound | Urea Hydrolysis | 2,4-dichloroaniline | 2,4-dichloroaniline |

Leaching and Adsorption/Desorption Dynamics in Soil Systems

The mobility of this compound in the environment is largely determined by its interaction with soil particles, a process governed by adsorption and desorption. researchgate.net

Adsorption/Desorption: Phenylurea herbicides tend to adsorb to soil organic matter and clay particles. researchgate.netnih.gov The strength of this adsorption is a key factor in determining the amount of the compound that remains in the soil solution and is available for leaching or degradation. The adsorption process is often reversible, and the compound can be released back into the soil solution (desorption). The Freundlich adsorption model is often used to describe the adsorption dynamics of these herbicides in soil. researchgate.netnih.gov

Leaching: Due to their moderate mobility, there is a potential for phenylurea herbicides and their metabolites to leach through the soil profile and contaminate groundwater. nih.gov The extent of leaching is influenced by several factors, including the soil type (sandy soils with low organic matter allow for greater leaching), the amount and frequency of rainfall or irrigation, and the strength of adsorption of the compound to the soil. mdpi.com Compounds that are less strongly adsorbed are more prone to leaching. nih.gov Studies on Diuron have shown that it can be mobile in soil and has been detected in groundwater, particularly in areas with permeable soils. epa.gov

Interactive Table: Factors Influencing Leaching and Adsorption of Phenylurea Herbicides

| Factor | Influence on Adsorption | Influence on Leaching Potential |

| Soil Organic Matter | Increases adsorption | Decreases leaching |

| Clay Content | Increases adsorption | Decreases leaching |

| Soil pH | Can influence surface charge and herbicide speciation, affecting adsorption | Variable, depending on specific soil and herbicide properties |

| Rainfall/Irrigation | Can promote desorption and transport | Increases leaching |

| Herbicide Solubility | Lower solubility can lead to higher adsorption | Higher solubility increases leaching potential |

Environmental Persistence and Half-Life Studies

Research indicates that phenylurea herbicides, as a class, exhibit moderate to high persistence in the environment. The degradation of these compounds is primarily driven by microbial activity in soil and water. Factors such as soil type, organic matter content, moisture, temperature, and microbial population density significantly influence the rate of degradation and, consequently, the half-life of the compound.

Studies on diuron, the parent compound of the analogous DCPMU, show that it is moderately to highly persistent in soils, with a field dissipation half-life commonly reported to be around 90 days, though this can be highly variable. The primary mechanism for diuron's dissipation from soil is microbial degradation. Under aerobic conditions, diuron undergoes N-demethylation to form metabolites including DCPMU.

Detailed Research Findings:

Field and laboratory studies on diuron provide valuable data on the persistence of phenylurea herbicides and the formation of their metabolites. For instance, one study reported that after 50 days, over 80% of the initially applied diuron was still present in the soil, with no loss of its degradation products from a 54-cm-deep soil column. canada.ca This indicates the significant persistence of both the parent compound and its metabolites, including the analogous DCPMU.

The degradation half-life of diuron in field studies has been reported to range from 100 to 328 days. canada.ca Microbial degradation is considered the principal mechanism for its dissipation. canada.ca In aquatic environments, microbial degradation is also the primary breakdown pathway. While photolysis is generally not a primary route of degradation for diuron in aqueous systems, it can become significant if the compound remains on the soil surface for extended periods.

Data on Analogous Compound Persistence (Diuron and its metabolite DCPMU):

| Compound | Environmental Compartment | Parameter | Value | Source |

|---|---|---|---|---|

| Diuron (analogue parent compound) | Soil | Average Field Dissipation Half-life | 90 - 328 days | canada.ca |

| Diuron (analogue parent compound) | Soil | Degradation Mechanism | Primarily Microbial | canada.ca |

| 1-(3,4-dichlorophenyl)-3-methylurea (DCPMU) (analogue) | Soil & Water | Status | Primary and Persistent Metabolite | canada.canih.gov |

| Diuron (analogue parent compound) | Soil | Persistence Observation | >80% remaining after 50 days | canada.ca |

The data clearly indicates that compounds of this class are persistent in the environment. The slow degradation rates, particularly in soil, suggest a potential for accumulation with repeated applications. The primary route of breakdown through microbial action highlights the importance of soil health and microbial diversity in the natural attenuation of these compounds.

Sophisticated Analytical Methodologies for Detection and Quantification

Liquid Chromatography (LC) Based Approaches for Substituted Phenylureas

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of substituted phenylurea herbicides, including N-(2,4-dichlorophenyl)-N'-methyl-urea. chromatographyonline.comnih.gov These methods typically employ a reversed-phase C18 column for the separation of analytes. nih.govnih.gov The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, which allows for the effective separation of compounds with varying polarities. nih.gov For detection, ultraviolet (UV) detectors are commonly utilized, with monitoring wavelengths set around 210 nm to 254 nm to achieve optimal sensitivity for the phenylurea class of compounds. chromatographyonline.comscielo.br

The versatility of HPLC allows for its application across different sample types, including water and soil. chromatographyonline.comnih.gov For instance, a validated HPLC-UV method for the simultaneous determination of diuron (B1670789) and its metabolites, including this compound (also known as DCPMU), in soil samples has been successfully developed. scielo.br This particular method achieved separation in under 11 minutes using an isocratic mobile phase of acetonitrile and water. scielo.br

Below is a table summarizing typical HPLC conditions for phenylurea analysis:

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

For enhanced selectivity and sensitivity, especially at trace levels, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. sciex.com This technique provides a high degree of certainty in the identification and quantification of this compound.

Electrospray Ionization (ESI) is a soft ionization technique commonly used as the interface between LC and MS for the analysis of moderately polar compounds like phenylurea herbicides. nih.gov ESI allows for the ionization of the analyte molecules directly from the liquid phase into the gas phase, typically forming protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. nih.gov For phenylurea compounds, both positive and negative ion modes can be effective, although the choice often depends on the specific compound and the matrix to achieve the best signal-to-noise ratio. nih.gov

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS technique used for targeted quantification. nih.govcreative-proteomics.com In MRM, the first quadrupole of a triple quadrupole mass spectrometer is set to select the precursor ion (e.g., the [M+H]+ of this compound). This selected ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole is set to monitor for specific product ions. The specificity of monitoring a particular precursor-to-product ion transition significantly reduces background noise and allows for accurate quantification even in complex matrices. cuni.cz This technique is essential for confirming the presence of the analyte and achieving low limits of detection. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

While HPLC is generally preferred for the analysis of thermally labile phenylurea compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of their more volatile metabolites. mdpi.comresearchgate.net Phenylurea herbicides themselves can be prone to thermal degradation in the heated GC inlet. researchgate.net However, for certain degradation products or if a derivatization step is included to increase volatility and thermal stability, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra. nih.gov Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS has been used for the analysis of volatile additives in pesticide formulations, demonstrating the applicability of this technique for related compounds in complex matrices. nih.gov

Solid-Phase Extraction (SPE) for Sample Preparation and Enrichment

Due to the low concentrations of this compound often found in environmental samples, a pre-concentration and clean-up step is typically required before instrumental analysis. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. chromatographyonline.comnih.gov SPE allows for the extraction and concentration of analytes from a large volume of a liquid sample onto a solid sorbent. researchgate.net The analytes are then eluted with a small volume of an organic solvent, effectively enriching the sample and removing interfering matrix components. ukm.my

For phenylurea herbicides, C18 cartridges are commonly used as the solid-phase sorbent. nih.gov The choice of sorbent and elution solvents is critical for achieving high recovery rates. nih.gov Dispersive solid-phase extraction (d-SPE), a variation of SPE, has also been shown to be a rapid and efficient method for the determination of phenylurea herbicides in various samples. nih.gov

Validation of Analytical Methods for Environmental Matrices

The validation of any analytical method is crucial to ensure the reliability and accuracy of the results. scielo.br Method validation for this compound in environmental matrices typically involves assessing several key parameters, including linearity, specificity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scielo.brnih.gov

Linearity is established by analyzing a series of standard solutions at different concentrations to demonstrate a proportional response. scielo.br

Specificity ensures that the method can unequivocally identify the analyte in the presence of other components in the sample matrix. scielo.br

Accuracy is determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated. nih.gov

Precision is assessed by the repeatability of the measurements, usually expressed as the relative standard deviation (RSD). nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. scielo.brnih.gov

For example, a validated HPLC-UV method for diuron and its metabolites in soil demonstrated linearity with a correlation coefficient (R²) greater than 0.99, and recovery rates exceeding 90%. scielo.br Another study developing an LC-MS/MS method for a different herbicide in paddy field water reported mean recovery rates between 85.2% and 90.85%, with an LOD of 0.4 µg/L and an LOQ of 1.0 µg/L. nih.gov

Emerging Research Frontiers and Future Perspectives

Development of Novel Analogs with Enhanced Biological Selectivity

The development of novel analogs of N-(2,4-dichlorophenyl)-N'-methyl-urea is a key area of research, with the goal of enhancing biological selectivity. This involves modifying the chemical structure to increase efficacy against target weeds while minimizing effects on crops and non-target organisms. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how different functional groups on the phenylurea scaffold influence herbicidal activity and selectivity.

Research into phenylurea derivatives has shown that substitutions on the phenyl ring and the urea (B33335) nitrogens play a critical role in determining biological activity. For instance, the type and position of halogen atoms on the phenyl ring can significantly impact the compound's ability to bind to its target site in plants. Furthermore, modifications to the N'-substituents can alter both the potency and the spectrum of weeds controlled.

While specific SAR studies on this compound analogs are not extensively documented in publicly available literature, the principles derived from closely related phenylurea herbicides are applicable. For example, in a series of novel pyrazinyl–aryl urea derivatives, substitutions on the aryl ring were shown to significantly affect anti-proliferative activity in cancer cell lines, with some analogs displaying high selectivity. tandfonline.com Similarly, studies on other phenylurea herbicides demonstrate that altering the N,N-dimethyl or N-methoxy-N-methyl substitutions can influence their environmental persistence and biological activity. researchgate.net

The general approach to developing more selective analogs involves synthesizing a library of related compounds with systematic variations in their structure. These analogs are then screened for their herbicidal efficacy against a panel of weed species and for their phytotoxicity to various crops. This allows for the identification of candidates with an improved selectivity index.

Table 1: Representative Structure-Activity Relationship Data for Phenylurea Analogs

| Analog | Modification | Observed Effect on Activity/Selectivity |

| Analog A | Replacement of 2,4-dichloro with 3,4-dichloro substitution on the phenyl ring | Altered binding affinity to the target site, potentially affecting herbicidal potency. |

| Analog B | Introduction of a hydroxyl group on the N'-methyl group | May increase water solubility and alter metabolic pathways in plants, potentially impacting selectivity. |

| Analog C | Substitution of the N'-methyl with a larger alkyl group | Could enhance lipophilicity, affecting uptake and translocation within the plant. |

| Analog D | Introduction of a third chlorine atom on the phenyl ring | May increase persistence in the environment and alter the spectrum of controlled weeds. |

This table is illustrative and based on general principles of SAR for phenylurea herbicides.

Future research in this area will likely focus on computational design to predict the biological activity and selectivity of novel analogs before their synthesis, thereby streamlining the discovery process.

Advanced Mechanistic Investigations at Atomic and Molecular Levels

The primary mode of action for this compound, like other phenylurea herbicides, is the inhibition of photosynthesis. nih.gov Specifically, it disrupts the photosynthetic electron transport chain by binding to the D1 protein of Photosystem II (PSII). researchgate.netfrontiersin.org This binding blocks the plastoquinone (B1678516) (QB) binding site, preventing the transfer of electrons from the primary electron acceptor QA. researchgate.net

Advanced mechanistic investigations, including molecular docking and computational modeling, have provided a deeper understanding of this interaction at the atomic level. researchgate.net These studies have elucidated the specific amino acid residues within the D1 protein that are crucial for herbicide binding. For the closely related and extensively studied herbicide Diuron (B1670789) (N'-(3,4-dichlorophenyl)-N,N-dimethylurea), hydrogen bonds are formed with residues such as His215 and Ser264 in the QB binding pocket. researchgate.netcore.ac.uk The phenyl ring of the herbicide fits into a hydrophobic pocket, and the urea moiety interacts with the peptide backbone of the D1 protein.

Mutations in the psbA gene, which codes for the D1 protein, can lead to herbicide resistance by altering the amino acid sequence of the binding site and reducing the binding affinity of the herbicide. ontosight.ai For example, a serine to glycine (B1666218) substitution at position 264 is a common mutation that confers resistance to triazine herbicides and can affect the binding of phenylureas. researchgate.net

Understanding these interactions at the atomic level is critical for several reasons. It helps to explain the basis of herbicide selectivity and resistance. Furthermore, this knowledge can be used to design new herbicides that can overcome existing resistance mechanisms or that have a higher affinity and specificity for the target site. Molecular docking studies can be used to predict the binding affinities of novel analogs, helping to prioritize which compounds to synthesize and test. researchgate.net

Integration of Multi-Omics Approaches in Ecotoxicological Research

The environmental impact of herbicides on non-target organisms is a significant concern. Multi-omics approaches, which include genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for investigating the ecotoxicological effects of compounds like this compound at a molecular level. nih.govacs.org These technologies provide a comprehensive view of the biological responses of organisms to chemical stressors.

While specific multi-omics studies on this compound are limited, research on other phenylurea herbicides like Diuron and Linuron has demonstrated the utility of these approaches. researchgate.net For example, transcriptomic analyses in fish exposed to phenylureas have revealed changes in the expression of genes involved in steroid biosynthesis, cholesterol metabolism, and the metabolism of xenobiotics by cytochrome P450. researchgate.netresearchgate.net This suggests that these herbicides may have endocrine-disrupting effects.

Proteomics can identify changes in protein expression in response to herbicide exposure. For instance, in genetically modified maize, proteomic analysis has shown that energy metabolism and redox homeostasis were modulated. researchgate.net Metabolomics, the study of small molecule metabolites, can reveal alterations in metabolic pathways. ontosight.ai For example, exposure of plants to herbicides can lead to changes in the levels of amino acids, sugars, and other metabolites, indicating a disruption of primary metabolism. ontosight.ai

The integration of these different omics datasets can provide a more complete picture of the toxicological pathways affected by a chemical. tandfonline.com For example, combining transcriptomics and proteomics data can help to identify key signaling pathways that are perturbed by herbicide exposure. acs.org This information is valuable for environmental risk assessment, as it can help to identify sensitive biomarkers of exposure and to understand the mechanisms of toxicity in a wide range of non-target organisms. nih.gov

Sustainable Synthetic Routes for Environmental Stewardship

The traditional synthesis of phenylurea herbicides often involves the use of hazardous reagents, such as phosgene (B1210022), and can generate significant amounts of waste. researchgate.net In the context of green chemistry and environmental stewardship, there is a growing interest in developing more sustainable synthetic routes for these compounds.

A key focus of this research is the development of phosgene-free methods for the synthesis of the urea functional group. tandfonline.com Phosgene is an extremely toxic gas, and its use requires stringent safety precautions. Alternative, more benign reagents and synthetic strategies are therefore highly desirable. One promising approach is the use of 3-substituted dioxazolones as isocyanate surrogates. tandfonline.com These compounds can generate isocyanates in situ under mild conditions, which then react with amines to form ureas, avoiding the need to handle phosgene directly. tandfonline.com

Another sustainable approach is the catalytic reductive carbonylation of nitroaromatics. researchgate.net This method can produce ureas in a one-step process from readily available starting materials, using a catalyst and carbon monoxide. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net

In addition to avoiding hazardous reagents, sustainable synthetic routes also aim to improve atom economy, reduce energy consumption, and minimize the use of solvents. The development of catalytic processes is particularly important in this regard, as catalysts can enable reactions to proceed under milder conditions and with higher efficiency. The use of recyclable catalysts and solvents further enhances the sustainability of the process. tandfonline.com

These green chemistry approaches are not only beneficial for the environment but can also offer economic advantages by simplifying manufacturing processes and reducing the costs associated with waste treatment and safety measures.

Predictive Modeling for Environmental Fate and Bioactivity

Predictive modeling, particularly the use of Quantitative Structure-Activity Relationship (QSAR) models, is an increasingly important tool for assessing the environmental fate and bioactivity of chemicals like this compound. nih.govresearchgate.net QSAR models are mathematical equations that relate the chemical structure of a compound to its physicochemical properties, biological activity, or environmental fate. researchgate.net

These models can be used to predict a wide range of endpoints, including:

Toxicity: QSAR models have been developed to predict the acute oral toxicity of phenylurea herbicides to mammals, such as rats. researchgate.net These models often use a combination of descriptors related to the compound's hydrophobicity (log P) and electronic properties. researchgate.net

Ecotoxicity: The environmental risks of phenylurea herbicides to aquatic organisms can be assessed using QSAR models that predict hazardous concentrations (HC5) based on species sensitivity distributions. nih.govacs.org Key molecular descriptors in these models often include spatial, electronic, and hydrophobicity parameters. nih.govacs.org

Environmental Fate: The persistence and mobility of phenylurea herbicides in the environment can be predicted using models that estimate properties such as biodegradation half-life and soil sorption. nih.govresearchgate.net Computational chemistry can also be used to predict photodegradation pathways. digitellinc.com

The development of robust and validated QSAR models is crucial for their use in a regulatory context. These models can help to prioritize chemicals for further testing, to fill data gaps where experimental data is lacking, and to support environmental risk assessments. nih.govnih.gov By using in silico methods, the time and cost associated with experimental testing can be reduced, and the use of animals in toxicity testing can be minimized. nih.gov

Exploration of New Application Domains in Chemical Biology

While this compound and its analogs are primarily known for their herbicidal activity, there is growing interest in exploring their potential applications in other areas of chemical biology. ontosight.ai The phenylurea scaffold is a versatile structure that can be found in a variety of biologically active molecules.

One of the most promising new application domains for phenylurea derivatives is in medicine. A number of phenylurea-containing compounds have been investigated as potential therapeutic agents, with some showing promising activity as:

Antitumor agents: Several studies have reported the synthesis and evaluation of phenylurea derivatives with potent antitumor activity. researchgate.netnih.gov These compounds can act through various mechanisms, including the inhibition of tubulin polymerization or other cellular targets. nih.gov

Enzyme inhibitors: Phenylurea derivatives have been designed as inhibitors of specific enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), which is a target for cancer immunotherapy. nih.govmdpi.com

Antihyperglycemic agents: Some N-phenyl-N'-(substituted)-phenoxy acetyl ureas have been synthesized and evaluated for their potential to lower blood sugar levels, suggesting a possible role in the treatment of diabetes. iglobaljournal.com

In addition to their therapeutic potential, phenylurea compounds can also be used as chemical probes to study biological processes. nih.gov A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, allowing researchers to investigate its role in cellular function. nih.gov The ability of phenylurea herbicides to specifically bind to the D1 protein of photosystem II makes them useful tools for studying photosynthesis.

The exploration of these new application domains highlights the versatility of the phenylurea chemical scaffold and suggests that this compound and its analogs may have potential uses beyond agriculture.

Q & A

Q. How can researchers optimize this compound for selective enzyme inhibition?

- Methodological Answer :

- Fragment-Based Drug Design : Screen fragment libraries to identify complementary binding motifs.

- Covalent Docking (AutoDock Vina) : Modify the urea moiety to form reversible covalent bonds with catalytic residues (e.g., cysteine targeting).

- Kinetic Studies : Determine inhibition constants (Kᵢ) and mechanism (competitive/uncompetitive) via Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.